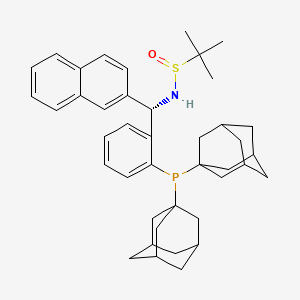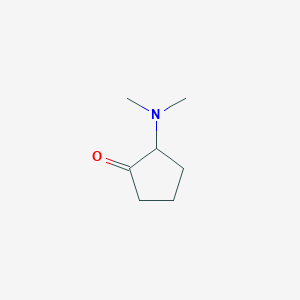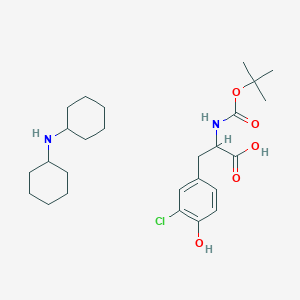
Boc-DL-Tyr(3-Cl)-OH.DCHA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-DL-Tyr(3-Cl)-OH.DCHA is a chemical compound used primarily in peptide synthesis. It is a derivative of tyrosine, an amino acid, and is often utilized in the development of pharmaceuticals and biochemical research. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a 3-chloro substitution on the tyrosine residue.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Tyr(3-Cl)-OH.DCHA typically involves the protection of the amino group of tyrosine with a Boc group, followed by the introduction of a 3-chloro substituent. The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process involves multiple steps, including the protection of functional groups, coupling reactions, and purification.
化学反应分析
Types of Reactions
Boc-DL-Tyr(3-Cl)-OH.DCHA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The 3-chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized tyrosine derivatives.
科学研究应用
Boc-DL-Tyr(3-Cl)-OH.DCHA has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein folding.
Medicine: It plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: this compound is employed in the production of biochemical reagents and diagnostic tools.
作用机制
The mechanism of action of Boc-DL-Tyr(3-Cl)-OH.DCHA involves its incorporation into peptides and proteins. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions. The 3-chloro substitution can influence the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
Fmoc-DL-Tyr(3-Cl)-OH: Similar to Boc-DL-Tyr(3-Cl)-OH.DCHA but uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Boc-DL-Tyr-OH: Lacks the 3-chloro substitution, making it less reactive in certain reactions.
Boc-DL-Tyr(3-I)-OH: Contains an iodine substitution instead of chlorine, which can alter its chemical properties.
Uniqueness
This compound is unique due to its specific combination of the Boc protecting group and the 3-chloro substitution. This combination provides a balance of stability and reactivity, making it a valuable tool in peptide synthesis and biochemical research.
属性
分子式 |
C26H41ClN2O5 |
|---|---|
分子量 |
497.1 g/mol |
IUPAC 名称 |
3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C14H18ClNO5.C12H23N/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19);11-13H,1-10H2 |
InChI 键 |
CRXKGJXRIDLZPK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



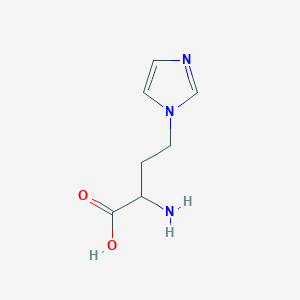
![tert-Butyl 6-(3-bromo-4-iodo-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13649026.png)
![5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)bis(thiophene-2-carbaldehyde)](/img/structure/B13649037.png)


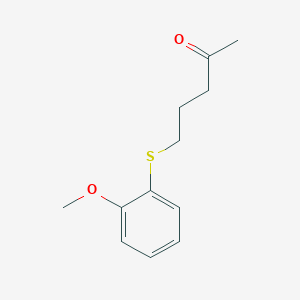
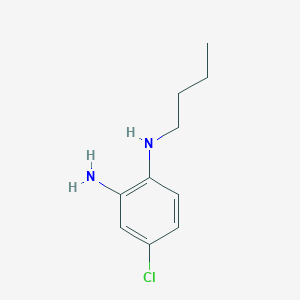
![Methyl (3aS,5S,6aS)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate](/img/structure/B13649054.png)
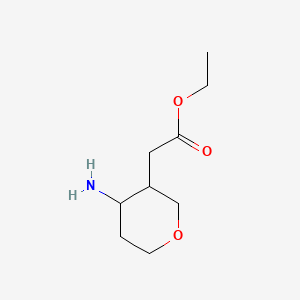
![(2S,4R)-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13649073.png)
![{8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B13649083.png)
